molecular formula C6H15N3O2 B1197171 Serine isopropylhydrazide CAS No. 2975-42-0

Serine isopropylhydrazide

Cat. No.: B1197171
CAS No.: 2975-42-0
M. Wt: 161.2 g/mol
InChI Key: NIPOJNNSFDRMQO-UHFFFAOYSA-N
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Description

Serine isopropylhydrazide is a hydrazide derivative structurally composed of serine (a non-essential amino acid) conjugated with an isopropylhydrazine moiety. Hydrazides are characterized by the presence of a -CONH-NH2 group, which confers reactivity and biological activity, particularly in pharmaceutical contexts. Historically, isopropylhydrazide derivatives were initially used as antitubercular agents but later repurposed as monoamine oxidase inhibitors (MAOIs) for treating depression, aligning with the monoamine hypothesis of mood disorders . This compound likely shares synthetic pathways with other hydrazides, such as mechanochemical synthesis (e.g., solvent-free grinding), which is efficient for generating acylhydrazones with high purity .

Properties

CAS No.

2975-42-0

Molecular Formula

C6H15N3O2

Molecular Weight

161.2 g/mol

IUPAC Name

2-amino-3-hydroxy-N'-propan-2-ylpropanehydrazide

InChI

InChI=1S/C6H15N3O2/c1-4(2)8-9-6(11)5(7)3-10/h4-5,8,10H,3,7H2,1-2H3,(H,9,11)

InChI Key

NIPOJNNSFDRMQO-UHFFFAOYSA-N

SMILES

CC(C)NNC(=O)C(CO)N

Canonical SMILES

CC(C)NNC(=O)C(CO)N

Other CAS No.

2975-42-0

Related CAS

55819-72-2 (hydrochloride)

Synonyms

serine isopropylhydrazide
serine isopropylhydrazide hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares serine isopropylhydrazide with structurally related hydrazides and heterocyclic compounds based on available

Compound Molecular Formula Functional Groups Key Applications References
This compound* C₆H₁₃N₃O₃ -CONH-NH2, -OH (serine moiety) Hypothesized: Antidepressant, antimicrobial
Pyridine-4-carbohydrazide C₆H₇N₃O -CONH-NH2 (aromatic backbone) Antimicrobial, antitubercular
Isonicotinic acid hydrazid C₆H₇N₃O -CONH-NH2 (pyridine ring) Antitubercular, MAOI
2-Isobutyl-3-methoxypyrazine C₉H₁₄N₂O Pyrazine ring, methoxy group Flavoring agent, fragrance

Key Observations :

  • Aromatic vs. Aliphatic Backbones : Aromatic hydrazides (e.g., pyridine derivatives) exhibit stronger π-π interactions, influencing receptor binding in antimicrobial applications , while aliphatic variants like this compound may offer better metabolic stability.

Q & A

Q. How to systematically review conflicting literature on this compound’s applications?

  • Answer : Follow PRISMA guidelines:
  • Search strategy : PubMed, SciFinder, Google Scholar (keywords: “serine hydrazide derivatives”, “isopropylhydrazide bioactivity”).
  • Inclusion criteria : Peer-reviewed studies with raw data. Exclude non-English abstracts without translation.
  • Risk of bias assessment : Use SYRCLE’s tool for animal studies; GRADE for clinical relevance. Tabulate inconsistencies in a matrix (e.g., study design vs. outcomes) .

Q. What ethical guidelines apply when documenting synthetic methodologies for this compound?

  • Answer : Adhere to COPE guidelines :
  • Disclose all modifications to published protocols.
  • Report negative results (e.g., failed syntheses) to avoid publication bias.
  • Share spectra and raw data via repositories (e.g., Zenodo) for independent verification .

Q. Tables for Methodological Reference

Parameter Recommended Technique Validation Criteria
Purity AssessmentHPLC-DAD/ELSD (≥95% purity)Single peak, UV-Vis λmax alignment
Stability under LightICH Q1B photostability testing≤5% degradation after 1.2 million lux hrs
Protein BindingEquilibrium dialysis (human plasma)Recovery ≥85%, mass balance ±5%

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